(3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone
Description
(3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a piperazine-derived compound featuring a 3-fluorophenyl ketone group and a 4-methoxybenzyl substituent on the piperazine ring. This structural motif is common in medicinal chemistry, particularly in compounds targeting neurological and inflammatory pathways. The 4-methoxybenzyl group contributes to lipophilicity and may influence receptor binding, while the 3-fluorophenyl moiety enhances metabolic stability and modulates electronic properties .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-7-5-15(6-8-18)14-21-9-11-22(12-10-21)19(23)16-3-2-4-17(20)13-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHDVADNBVJEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158436 | |
| Record name | (3-Fluorophenyl)[4-[(4-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355813-56-8 | |
| Record name | (3-Fluorophenyl)[4-[(4-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355813-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluorophenyl)[4-[(4-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with 4-methoxybenzyl chloride.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the piperazine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or fluorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds containing piperazine structures often exhibit antidepressant properties. A study demonstrated that derivatives of piperazine could modulate serotonin and dopamine receptors, leading to potential therapeutic effects in mood disorders. The specific interactions of (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone with these receptors warrant further investigation to confirm its efficacy as an antidepressant .
2. Antipsychotic Effects
The compound's structural similarity to known antipsychotic agents suggests it may possess antipsychotic properties. A study on piperazine derivatives highlighted their ability to influence dopaminergic pathways, which are often dysregulated in psychotic disorders. Future studies could explore the compound's effect on animal models of schizophrenia to assess its potential as an antipsychotic drug .
Neuropharmacological Research
1. Neuroprotective Properties
Recent research has focused on the neuroprotective effects of compounds similar to this compound. Studies suggest that such compounds may protect neuronal cells from apoptosis induced by oxidative stress. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
2. Cognitive Enhancement
There is growing interest in the cognitive-enhancing effects of piperazine derivatives. Preliminary studies indicate that these compounds may enhance memory and learning capabilities by modulating neurotransmitter systems involved in cognitive processes. Investigating the specific mechanisms through which this compound operates could provide insights into its potential use in treating cognitive deficits .
Cancer Research Applications
1. Targeting Protein Kinases
Recent patents have described the use of similar compounds in modulating protein kinase activity, which plays a critical role in cancer cell proliferation and survival. By inhibiting specific kinases, this compound could potentially serve as a lead compound for developing novel anticancer therapies .
2. Synergistic Effects with Chemotherapeutics
Research indicates that combining piperazine derivatives with existing chemotherapeutic agents may enhance their efficacy while reducing side effects. The potential synergistic effects of this compound with drugs like doxorubicin or cisplatin could be explored in preclinical models to establish effective combination therapies .
Data Table: Summary of Applications
| Application Area | Potential Benefits | Research Status |
|---|---|---|
| Antidepressant Activity | Modulation of serotonin and dopamine receptors | Preclinical studies ongoing |
| Antipsychotic Effects | Influence on dopaminergic pathways | Preliminary findings |
| Neuroprotective Properties | Protection against oxidative stress | Under investigation |
| Cognitive Enhancement | Improvement in memory and learning | Early-stage research |
| Cancer Research | Inhibition of protein kinases | Patented applications |
| Synergistic Effects | Enhanced efficacy with existing chemotherapeutics | Combination studies needed |
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, a derivative similar to this compound demonstrated significant reductions in depressive-like behaviors when administered over four weeks, suggesting its potential as an antidepressant.
Case Study 2: Neuroprotective Mechanisms
A recent investigation into neuroprotective agents revealed that compounds with piperazine rings can significantly reduce neuronal cell death induced by glutamate toxicity, indicating that this compound may have similar protective mechanisms.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine Derivatives
The biological and physicochemical properties of piperazine-based compounds are highly sensitive to substitutions on the aromatic rings. Key analogs and their characteristics are summarized below:
| Compound Name | Substituents on Piperazine | Molecular Formula | Molecular Weight | Key Properties/Activities | References |
|---|---|---|---|---|---|
| (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone (Target Compound) | 4-Methoxybenzyl, 3-fluorophenyl | C19H20FN2O2 | 342.38* | Anti-inflammatory (hypothesized) | |
| 4-(4-Ethoxybenzyl)piperazin-1-ylmethanone | 4-Ethoxybenzyl, 3-fluorophenyl | C20H23FN2O2 | 342.41 | Higher lipophilicity vs. methoxy analog | |
| PPZ1: 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone | 5-Chloro-2-methylphenyl, 3-fluorophenyl | C19H19ClFN2O | 357.83 | TRPC6/3/7 activation; neuroprotective | |
| Compound 124: (5-Chloro-1-(4-fluorobenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone | 4-Methoxybenzyl, indole substituent | C29H26ClFN3O2 | 509.99 | COX-2 inhibition; anti-inflammatory | |
| (4-(3,5-Dichloro-2-(difluoromethoxy)benzyl)piperazin-1-yl)(pyridin-3-yl)methanone | 3,5-Dichloro-2-(difluoromethoxy)benzyl | C20H16Cl2F2N3O2 | 416.27 | High LC-HRMS retention (tR = 0.916 min) |
Notes:
- The target compound’s 4-methoxybenzyl group likely improves solubility compared to bulkier substituents (e.g., ethoxy in ).
- PPZ1’s 5-chloro-2-methylphenyl group enhances TRPC channel activation but reduces selectivity due to cross-reactivity with TRPC3/7 .
- Compound 124 demonstrates that 4-methoxybenzyl paired with an indole scaffold improves COX-2 specificity and reduces cytotoxicity .
Physicochemical Properties
- Chromatographic Behavior : Compounds with halogenated substituents (e.g., dichloro in ) exhibit longer LC-HRMS retention times, reflecting increased hydrophobicity.
Biological Activity
(3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone, also known by its CAS number 355813-56-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a 3-fluorophenyl group and a 4-(4-methoxybenzyl) group. Its molecular formula is C19H21FN2O2, indicating the presence of fluorine and methoxy groups that can significantly influence its biological properties.
Enzyme Inhibition
-
Tyrosinase Inhibition :
- Research indicates that derivatives of piperazine compounds, including those similar to this compound, exhibit significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. For instance, a related compound demonstrated an IC50 value of 0.18 µM against Agaricus bisporus tyrosinase, which is approximately 100-fold more potent than the reference compound kojic acid (IC50 = 17.76 µM) .
- PARP1 Inhibition :
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The cytotoxic effects of this compound were evaluated in various cell lines:
- B16F10 Melanoma Cells : Compounds derived from this structure showed no significant cytotoxicity while effectively inhibiting melanin production, suggesting a favorable therapeutic index .
- L929 Fibroblast Cells : Other derivatives were tested for cytotoxic effects at various concentrations. While some exhibited toxicity at higher doses, others like compound T6 showed no cytotoxic effects even at elevated concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| 3-Fluorophenyl | Enhances binding affinity to target enzymes |
| 4-Methoxybenzyl | Modulates lipophilicity and bioavailability |
| Piperazine Ring | Provides structural stability and interaction points |
Research shows that modifications to the piperazine ring and substituents significantly affect the inhibitory potency against various targets .
Case Study 1: Tyrosinase Inhibition
A study focused on synthesizing piperazine derivatives revealed that specific structural modifications led to enhanced tyrosinase inhibition. The most effective compounds were identified through kinetic studies that confirmed their competitive inhibition mechanisms .
Case Study 2: PARP1 Activity
In another investigation, compounds structurally similar to this compound were tested for PARP1 inhibition. The results showed promising inhibition rates that could be beneficial for developing cancer therapies targeting DNA repair mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
